molecular formula C21H20N2O7 B4004647 Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4004647
M. Wt: 412.4 g/mol
InChI Key: HNLZGMNWVHZHRZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a furan ring, a methoxyphenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is the aldol condensation of furan-2-carbaldehyde with appropriate ketones, followed by cyclization and esterification reactions . The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of renewable feedstocks such as furfural and 5-hydroxymethylfurfural (HMF) derived from biomass can also be considered for sustainable production .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like triflic acid, Lewis acids such as AlCl3, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted furans, reduced tetrahydropyrimidines, and ester derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The furan ring and methoxyphenyl group are known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a furan ring, methoxyphenyl group, and tetrahydropyrimidine core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

prop-2-enyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7/c1-4-9-29-20(25)17-12(2)22-21(26)23-18(17)13-7-8-14(16(11-13)27-3)30-19(24)15-6-5-10-28-15/h4-8,10-11,18H,1,9H2,2-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZGMNWVHZHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
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Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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